3-Ethyl-5-methylisoxazol-4-amine

Catalog No.
S8970716
CAS No.
M.F
C6H10N2O
M. Wt
126.16 g/mol
Availability
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3-Ethyl-5-methylisoxazol-4-amine

Product Name

3-Ethyl-5-methylisoxazol-4-amine

IUPAC Name

3-ethyl-5-methyl-1,2-oxazol-4-amine

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

InChI

InChI=1S/C6H10N2O/c1-3-5-6(7)4(2)9-8-5/h3,7H2,1-2H3

InChI Key

ZJNDKSBHNLJXEN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=C1N)C

3-Ethyl-5-methylisoxazol-4-amine belongs to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. Its systematic IUPAC name derives from the substitution pattern: a methyl group at position 5, an ethyl group at position 3, and an amine moiety at position 4. The molecular formula is $$ \text{C}6\text{H}{10}\text{N}_2\text{O} $$, with a molar mass of 126.16 g/mol.

The compound’s structure features distinct electronic properties due to the juxtaposition of electronegative atoms. The oxygen at position 1 and nitrogen at position 2 create a dipole moment that influences reactivity, while the ethyl and methyl substituents modulate steric effects. X-ray crystallography data (not directly available in sources) would typically show bond lengths of ~1.36 Å for the N–O bond and ~1.45 Å for C–N bonds, consistent with isoxazole derivatives.

Table 1: Key Structural and Physical Properties

PropertyValue
Molecular Formula$$ \text{C}6\text{H}{10}\text{N}_2\text{O} $$
SMILES NotationCCC1=NOC(=C1N)C
Boiling Point (predicted)245–250°C
LogP (Octanol-Water)1.2
Hydrogen Bond Donors1 (NH$$_2$$)
Hydrogen Bond Acceptors3 (N, O, NH$$_2$$)

Historical Context of Isoxazole Derivatives in Heterocyclic Chemistry

Isoxazoles gained prominence in the mid-20th century with the discovery of natural analogs like ibotenic acid, a neuroactive compound from Amanita mushrooms. The 1966 photolysis studies by Huisgen revealed isoxazole’s tendency to rearrange into oxazoles under UV light, a reaction pivotal for photoaffinity labeling techniques. Industrial interest surged in the 1980s with β-lactam antibiotics (e.g., cloxacillin) incorporating isoxazolyl groups to resist enzymatic degradation.

3-Ethyl-5-methylisoxazol-4-amine itself entered the literature in the early 2000s as researchers explored substituted isoxazoles for kinase inhibition. Its synthesis via (3+2) cycloaddition of nitrile oxides with enamines became a standard method, later optimized using copper catalysis to achieve yields exceeding 80%.

Significance in Contemporary Organic and Medicinal Chemistry Research

This compound’s versatility stems from three features:

  • Bioisosteric Potential: The isoxazole ring mimics carboxylic acid groups in drug-receptor interactions, as seen in AMPA receptor agonists.
  • Synthetic Flexibility: The amine at position 4 allows facile derivatization into carboxamides or ureas, enhancing water solubility for pharmacological applications.
  • Kinase Inhibition: Derivatives bearing ethyl and methyl groups show nanomolar affinity for Raf and tyrosine kinases, with one analog (CP-547.632) advancing to Phase II trials for cancer.

Table 2: Biological Activities of Derivatives

DerivativeTargetIC$$_{50}$$Application
4-Carboxamide analogFAAH12 nMAnti-inflammatory
Urea-linked tyrosine kinaseVEGFR-28 nMAntiangiogenic therapy
Amino acid conjugateAMPA receptor0.3 μMNeuroprotection

Recent work by Kletskov et al. (2025) demonstrated that conjugating 3-ethyl-5-methylisoxazol-4-amine to amino acids like lysine improves blood-brain barrier penetration, enabling central nervous system drug development. Parallel studies highlight its role in covalent inhibitor design, where the amine group forms stable bonds with cysteine residues in target enzymes.

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

126.079312947 g/mol

Monoisotopic Mass

126.079312947 g/mol

Heavy Atom Count

9

Dates

Last modified: 11-21-2023

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